Cas no 289892-10-0 (9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl-)

9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl- structure
289892-10-0 structure
Product name:9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl-
CAS No:289892-10-0
MF:C57H68N2
MW:781.16322
CID:1437515
PubChem ID:10605268

9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl- Chemical and Physical Properties

Names and Identifiers

    • 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl-
    • 9,9-didecyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine
    • DTXSID10442311
    • 289892-10-0
    • 9,9-didecyl-2,7-bis(N,N-diphenyl amino)fluorene
    • SCHEMBL1929154
    • Inchi: InChI=1S/C57H68N2/c1-3-5-7-9-11-13-15-29-43-57(44-30-16-14-12-10-8-6-4-2)55-45-51(58(47-31-21-17-22-32-47)48-33-23-18-24-34-48)39-41-53(55)54-42-40-52(46-56(54)57)59(49-35-25-19-26-36-49)50-37-27-20-28-38-50/h17-28,31-42,45-46H,3-16,29-30,43-44H2,1-2H3
    • InChI Key: FWZUBUKIHYRGJP-UHFFFAOYSA-N
    • SMILES: CCCCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCCCCCC

Computed Properties

  • Exact Mass: 780.53864
  • Monoisotopic Mass: 780.53825018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 59
  • Rotatable Bond Count: 24
  • Complexity: 970
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 20.6
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48

9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl- Related Literature

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